2-Cyano-4-(3,5-dichlorophenyl)phenol
Description
2-Cyano-4-(3,5-dichlorophenyl)phenol is a substituted phenol derivative characterized by a cyano group at the 2-position and a 3,5-dichlorophenyl substituent at the 4-position of the phenolic ring. Limited direct studies on this compound are available in public literature, but its structural analogs, particularly those featuring the 3,5-dichlorophenyl group, have been investigated for toxicological and pharmacological effects .
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJRKXHVVZSDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684911 | |
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-84-4 | |
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3,5-dichlorophenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzonitrile and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The cyano group is introduced through a nucleophilic aromatic substitution reaction, where the phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbon atom of the 3,5-dichlorobenzonitrile.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3,5-dichlorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-(3,5-dichlorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,5-dichlorophenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-Dichlorophenyl)succinimide (NDPS)
Structural Similarities :
- Both compounds share the 3,5-dichlorophenyl group, a critical moiety linked to bioactivity and toxicity.
- NDPS contains a succinimide ring instead of a phenolic backbone, but the dichlorophenyl group likely drives its nephrotoxic effects .
Functional Differences :
- Toxicity Profile: NDPS is a well-documented nephrotoxicant in rats, causing proximal convoluted tubule damage and interstitial nephritis at doses ≥5000 ppm. Histopathological changes include mitochondrial swelling, disrupted endoplasmic reticulum, and enzymatic dysfunction in renal cells . No direct nephrotoxicity data exist for 2-Cyano-4-(3,5-dichlorophenyl)phenol.
Mechanistic Insights :
- NDPS selectively targets proximal tubules due to bioactivation via cytochrome P450 enzymes, generating reactive intermediates that bind to cellular macromolecules .
- The phenolic hydroxyl group in this compound may facilitate conjugation (e.g., glucuronidation), enhancing detoxification and reducing bioactivation risks.
Other Dichlorophenyl-Substituted Phenols
Examples include 3,5-dichlorophenol and 4-chloro-3,5-dimethylphenol. Key comparisons:
| Property | This compound | 3,5-Dichlorophenol | 4-Chloro-3,5-dimethylphenol |
|---|---|---|---|
| Water Solubility | Low (cyano group reduces polarity) | Moderate (~1.2 g/L at 20°C) | Very low (<0.1 g/L) |
| pKa | ~8.1 (estimated) | 8.0 | 9.2 |
| Toxicity (Acute) | Unknown | LD₅₀ (rat oral): 450 mg/kg | LD₅₀ (rat oral): 750 mg/kg |
| Primary Use | Research chemical | Disinfectant, preservative | Antimicrobial agent |
Key Observations :
- The cyano group in this compound likely increases metabolic stability compared to simpler dichlorophenols, which are rapidly excreted.
- Dichlorophenols exhibit broad-spectrum antimicrobial activity, but the steric and electronic effects of the cyano substituent in the target compound may limit such activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
